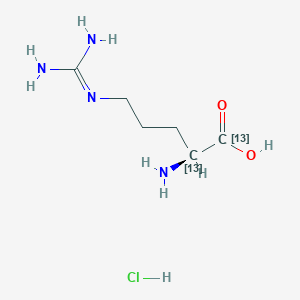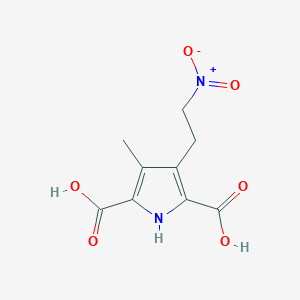
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a methyl group, a nitroethyl group, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor, followed by the introduction of the nitroethyl group through a Michael addition reaction. The final steps involve the oxidation of intermediate compounds to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of aminoethyl derivatives.
Substitution: The methyl and nitroethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitroacetic acid derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Another compound with a nitroethyl group, but with an indole ring instead of a pyrrole ring.
4-(2-nitroethyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with only one carboxylic acid group.
Uniqueness
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyrrole ring
Propiedades
Fórmula molecular |
C9H10N2O6 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H10N2O6/c1-4-5(2-3-11(16)17)7(9(14)15)10-6(4)8(12)13/h10H,2-3H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
DBJSZXFEQIHQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1CC[N+](=O)[O-])C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


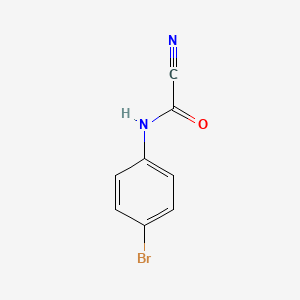
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
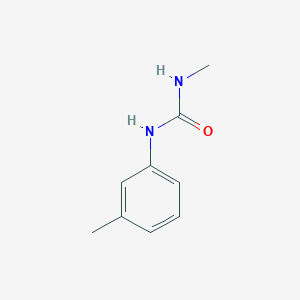
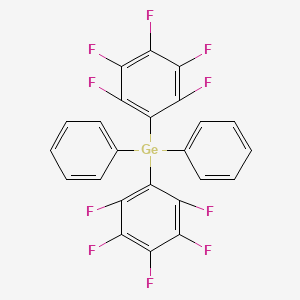
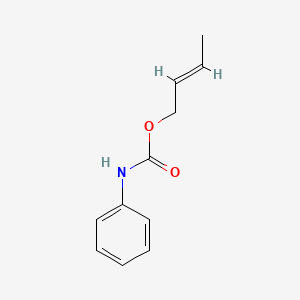


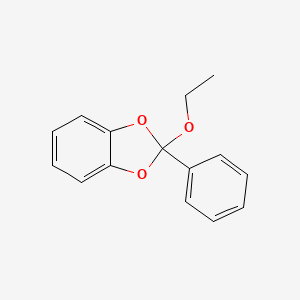
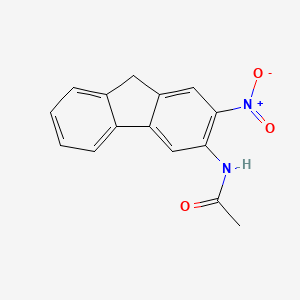
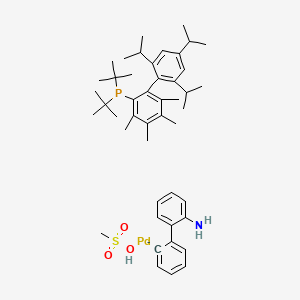
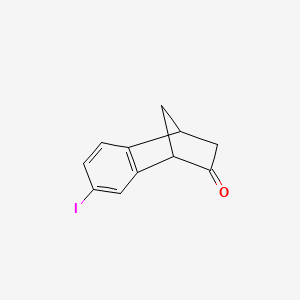
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
